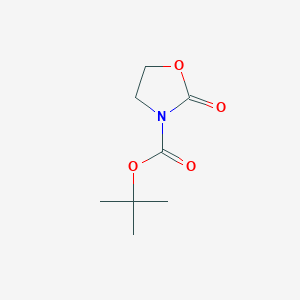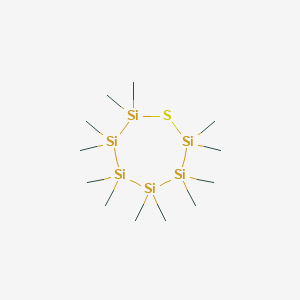
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of a pyrrolidine ring and a pyrrolinium ion, which contribute to its unique chemical properties
准备方法
The synthesis of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves several steps. One common method includes the reaction of 1-methylpyrrolidine with a suitable halogenating agent to form the corresponding halide. This intermediate is then subjected to further reactions to introduce the pyrrolinium ion, resulting in the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolidine derivatives.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers investigate its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or its use as a precursor for drug development. In industry, it may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in modulating neurotransmitter systems or its interaction with cellular signaling pathways.
相似化合物的比较
1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride can be compared with other similar compounds, such as 1-methyl-4-(pyrrolidin-2-yl)piperidine and 1-methyl-4-pyrrolidin-2-yl-pyrazole These compounds share structural similarities but differ in their specific chemical properties and potential applications
属性
CAS 编号 |
114394-25-1 |
|---|---|
分子式 |
C10H19ClN2 |
分子量 |
202.72 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium;chloride |
InChI |
InChI=1S/C10H19N2.ClH/c1-11-7-5-9(8-11)10-4-3-6-12(10)2;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
NTPWYMVRZYTBPM-UHFFFAOYSA-M |
规范 SMILES |
CN1CCCC1C2CC[N+](=C2)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


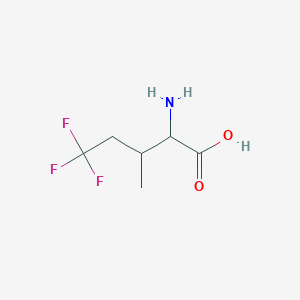
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
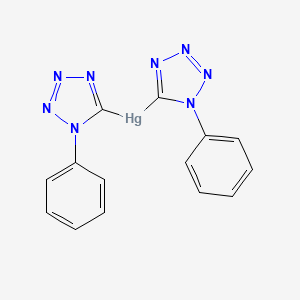

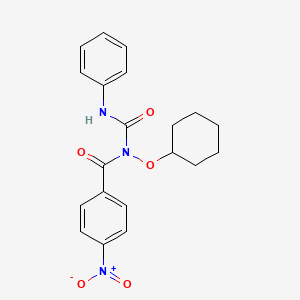

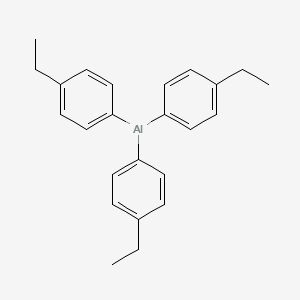
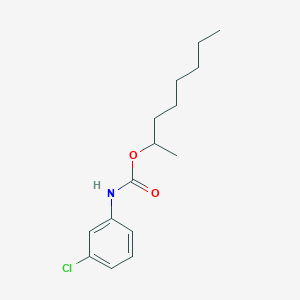
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
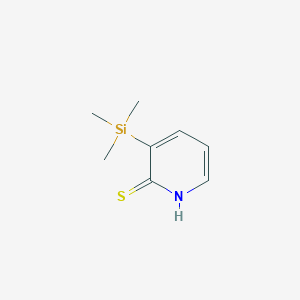
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

